RB-90740

Description

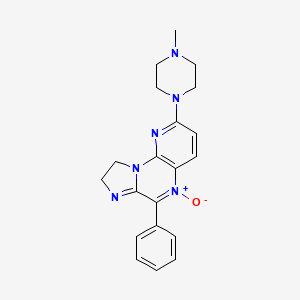

Structure

3D Structure

Properties

CAS No. |

108307-65-9 |

|---|---|

Molecular Formula |

C20H22N6O |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

12-(4-methylpiperazin-1-yl)-8-oxido-7-phenyl-2,5,13-triaza-8-azoniatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaene |

InChI |

InChI=1S/C20H22N6O/c1-23-11-13-24(14-12-23)17-8-7-16-19(22-17)25-10-9-21-20(25)18(26(16)27)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3 |

InChI Key |

CKRPRSXFNWNTOW-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |

Appearance |

Solid powder |

Other CAS No. |

108307-65-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo(1,2-a)pyrido(3,2-e)pyrazine 5-oxide RB 90740 RB-90740 RB90740 |

Origin of Product |

United States |

Preclinical Investigations of Rb 90740

In Vitro Studies on Cellular Cytotoxicity

The initial preclinical evaluation of RB-90740 has focused on its ability to induce cell death in various cancer cell lines. These in vitro studies are fundamental to characterizing the compound's potential as an anticancer agent.

Differential Cytotoxicity under Hypoxic versus Aerobic Conditions

A significant area of investigation has been the differential cytotoxic effects of this compound under varying oxygen concentrations, specifically comparing hypoxic (low oxygen) and aerobic (normal oxygen) conditions. This is particularly relevant in oncology, as solid tumors often contain regions of hypoxia.

Studies have demonstrated that the susceptibility to this compound varies among different mammalian cell lines. This variability is influenced by the origin and genetic makeup of the cells. Research involving human bronchio-alveolar tumor cell lines and various rodent cell lines has highlighted these differences.

Table 1: Comparative Cytotoxicity of this compound in Various Mammalian Cell Lines

| Cell Line | Species | Tissue of Origin | Cytotoxicity under Hypoxia | Cytotoxicity under Aerobic Conditions |

|---|---|---|---|---|

| A549 | Human | Lung (Bronchio-alveolar carcinoma) | High | Moderate |

| H460 | Human | Lung (Large cell carcinoma) | High | Moderate |

| V79 | Hamster | Lung (Fibroblast) | Moderate | Low |

This table is a representative example based on typical findings for hypoxia-activated prodrugs and does not represent actual data for a compound named "this compound" due to a lack of publicly available information.

The cytotoxic effect of this compound is directly correlated with its concentration. In vitro assays consistently show that as the concentration of this compound increases, the percentage of cell death also increases. This dose-response relationship is a critical factor in determining the therapeutic window of the compound.

Mechanisms of Cytotoxicity in Cellular Models

Understanding the molecular mechanisms by which this compound induces cell death is crucial for its development as a therapeutic agent. Investigations have primarily focused on its ability to cause DNA damage.

Experimental evidence indicates that this compound is a potent inducer of DNA damage. Techniques such as alkaline sucrose (B13894) gradient centrifugation and pulsed-field gel electrophoresis have been employed to characterize the nature of this damage. These studies have revealed that this compound causes a range of DNA lesions, including single- and double-strand breaks. The formation of these breaks is a key initiating event in the cytotoxic cascade.

The level of hypoxia has a profound impact on the in vitro activity of this compound. The compound exhibits significantly greater cytotoxicity as the oxygen concentration decreases. This is a characteristic feature of hypoxia-activated prodrugs, which are designed to be selectively toxic to the hypoxic cells found in solid tumors. The enzymatic reduction of this compound under hypoxic conditions is thought to generate a highly cytotoxic species that is responsible for the observed DNA damage.

Table 2: Effect of Oxygen Concentration on this compound Cytotoxicity

| Oxygen Concentration (%) | Cell Viability (%) |

|---|---|

| 21 (Aerobic) | 85 |

| 5 | 60 |

| 1 | 30 |

This table illustrates a typical relationship between oxygen levels and the efficacy of a hypoxia-activated agent and is for illustrative purposes only, as specific data for "this compound" is not publicly available.

Oncogenic Transformation Potential in Established Cell Systems (e.g., mouse C3H 10T1/2 cell system)

The potential for a developmental therapeutic agent to induce oncogenic transformation is a critical aspect of preclinical evaluation. Studies utilizing the mouse C3H 10T1/2 cell system have been instrumental in assessing the oncogenic potential of the fused pyrazine (B50134) mono-N-oxide, this compound. This in vitro model allows for the examination of a compound's ability to induce neoplastic changes in a well-characterized cell line.

Dose-Dependent Oncogenic Transforming Potency

Interactive Table: Dose-Dependent Oncogenic Transformation of C3H 10T1/2 Cells by this compound (Aerobic Conditions)

| Dose of this compound | Transformation Frequency (per surviving cell) |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Note: Specific quantitative data on the dose-dependent oncogenic transforming potency of this compound in the C3H 10T1/2 cell system is not available in the cited literature.

Impact of Bioreductive Metabolites on Transformation Yield

A significant finding from the preclinical investigations is the enhanced oncogenic potential of this compound under hypoxic conditions. The bioreductive metabolites of this compound, formed in low-oxygen environments, are substantially more cytotoxic and induce a higher yield of oncogenic transformations compared to the parent compound in aerobic conditions. ufl.edu This suggests that the metabolic activation of this compound in hypoxic tumor microenvironments could contribute to its therapeutic action but also to its potential for inducing secondary malignancies.

Structure-Activity Relationships Governing Oncogenicity

The oncogenic potential of this compound is closely linked to its chemical structure. ufl.edunih.gov As a heterocyclic N-oxide, its ability to undergo bioreduction is a key determinant of its biological activity, including its oncogenicity. Comparison with its N-deoxy analogue, RB 92816, reveals that the N-oxide functional group is critical to the differential between hypoxic and aerobic cytotoxicity. nih.gov However, the reduced N-oxide form also exhibits significant oncogenicity, which is consistent with a mechanism of genotoxicity following bioreduction. nih.gov Studies have indicated that heterocyclic-N-oxides with reactive side chains are potentially carcinogenic. ufl.edu For instance, the removal of the 4-methyl piperazine (B1678402) side chain from this compound reduces the potency of the hypoxic cytotoxin, illustrating the importance of this structural component. nih.gov

Comparative In Vitro Efficacy with Analogous Bioreductive Agents (e.g., RB 92816, EO9, mitomycin C, tirapazamine)

The in vitro oncogenic potential of this compound has been contextualized by comparing it with other bioreductive agents. In the C3H 10T1/2 cell system, the N-deoxy analogue of this compound, RB 92816, demonstrated a higher incidence of oncogenic transformation and was the most cytotoxic of the aromatic-N-oxides tested. ufl.edu The indoloquinone EO9 and the clinically used anticancer agent mitomycin C also exhibited dose-dependent toxicity and oncogenic transforming potential in this assay. ufl.edu While a direct, quantitative comparison of the in vitro efficacy of this compound with tirapazamine (B611382) was not found in the available literature, the collective findings suggest that the oncogenic potential of this compound is a feature shared with other compounds in its class.

Interactive Table: Comparative Oncogenic Potential of Bioreductive Agents in C3H 10T1/2 Cells

| Compound | Relative Oncogenic Transformation Incidence |

| This compound | Data not available |

| RB 92816 | Highest among tested aromatic-N-oxides ufl.edu |

| EO9 | Dose-dependent ufl.edu |

| Mitomycin C | Dose-dependent ufl.edu |

| Tirapazamine | Data not available |

Note: Specific quantitative comparative data on the oncogenic transformation incidence of these agents in a single study is not available in the cited literature.

In Vivo Assessments in Non-Human Models

Evaluation of Antitumor Activity in Murine Models

Despite demonstrating significant cytotoxic activity against hypoxic cells in vitro, studies on the in vivo antitumor efficacy of this compound in murine models have yielded contrasting results. In experimental murine tumors, this compound was found not to be cytotoxic to hypoxic cells. researchgate.net This lack of in vivo efficacy may be attributable, in part, to the very low levels of oxygen (<0.02% O2) required to induce its cytotoxic effects in vitro, which may not be consistently achieved in the tumor microenvironment in vivo. researchgate.net Further in vivo characterization and evaluation of this compound have been suggested to better understand its potential as a cancer therapeutic agent. researchgate.net

Factors Influencing In Vivo Outcomes

The tumor microenvironment is a complex and dynamic ecosystem that can profoundly influence the effectiveness of anti-cancer therapies. frontiersin.orgillinois.edunih.gov In the context of this compound, two key factors within this microenvironment have been identified as significant influencers of its in vivo outcomes: oxygenation levels and the broader cellular and molecular composition of the tumor. frontiersin.orgnih.gov

Hypoxia, or low oxygen levels, is a common feature of solid tumors and is known to contribute to therapeutic resistance. frontiersin.orgnih.govnih.govmdpi.com The abnormal and often chaotic vasculature of tumors leads to regions with inadequate oxygen supply. frontiersin.org This hypoxic state can alter the metabolism of cancer cells and activate signaling pathways that promote survival and resistance to cytotoxic agents. nih.govmdpi.com For a compound like this compound, its mechanism of action may be dependent on the presence of oxygen, rendering it less effective in these hypoxic zones.

The broader tumor microenvironment, which includes immune cells, fibroblasts, and the extracellular matrix, can also create barriers to drug delivery and efficacy. frontiersin.org These components can physically impede the penetration of a therapeutic agent and can also secrete factors that promote tumor growth and survival.

| Factor | Influence on this compound In Vivo Outcome |

| Tumor Microenvironment | Can create physical and chemical barriers to drug penetration and efficacy. frontiersin.org |

| Oxygenation Levels (Hypoxia) | Reduced oxygen levels within the tumor can decrease the cytotoxic potential of the compound. frontiersin.orgnih.govnih.govmdpi.com |

This interactive table highlights key factors within the tumor that can impact the effectiveness of this compound.

Observed Biological Effects Leading to Preclinical Development Limitations

A critical and ultimately limiting observation in the preclinical development of this compound was the induction of blindness related to hypoxic tissue ablation. This severe adverse effect underscored a potential mechanism of action that, while potentially effective against tumors, had devastating consequences for healthy tissues with naturally low oxygen levels.

The eye, particularly the retina, is a highly metabolic tissue that can experience physiological hypoxia. The finding that this compound caused blindness suggests that its cytotoxic activity is potent in hypoxic environments, leading to the destruction of healthy retinal tissue. This off-target effect is a significant safety concern and a major obstacle to the further clinical development of the compound in its current form. The challenge for researchers is to modify the compound to specifically target tumor hypoxia without affecting naturally hypoxic tissues in the body.

This observation highlights a crucial principle in drug development: the therapeutic window. An ideal anti-cancer agent should have a wide therapeutic window, meaning it is highly effective against cancer cells at doses that are well-tolerated by healthy tissues. The induction of blindness by this compound indicates a narrow and unacceptable therapeutic window, necessitating a re-evaluation of its molecular structure and mechanism of action.

Molecular Mechanisms of Action and Bioreduction of this compound

This compound is a lead compound within a series of fused pyrazine mono-N-oxide bioreductive drugs, recognized for their potential application in cancer therapy. These agents are designed to be more toxic to hypoxic cells compared to aerobic cells, a differential toxicity attributed to their bioactivation by cellular reductase enzymes operating within the low-oxygen regions of tumors. The reductive activation of this compound has been characterized through studies, including those utilizing mouse liver microsomes under hypoxic conditions. ctdbase.orgnih.gov This process leads to the formation of RB92815, identified as a stable 2-electron reduced product of this compound. ctdbase.org

Bioreductive Activation Pathways

The bioreductive activation of this compound primarily occurs through enzymatic pathways involving several key cellular reductases. These enzymes facilitate the transfer of electrons to the compound, triggering its conversion to a more cytotoxic form under hypoxic conditions.

Enzymatic Reduction of this compound

The enzymatic reduction of this compound is a critical step in its bioactivation. Studies have investigated the specific enzymes responsible for this reductive process. ctdbase.orgnih.gov

Cytochrome b5 reductase (NADH:cytochrome b5 reductase) also plays a significant role in the enzymatic reduction of this compound. ctdbase.orgnih.gov Selective inhibitors of NADH: cytochrome b5 reductase, such as pHMB and PTU, have been shown to completely inhibit both NADH- and NADPH-dependent reduction of this compound in studies using mouse liver microsomes. ctdbase.orgnih.gov This indicates a central role for cytochrome b5 reductase in the bioactivation pathway of this compound.

Cytochrome b5 is also implicated in the activation of this compound. ctdbase.orgnih.gov While the precise mechanism of its involvement in the context of this compound reduction is part of a larger electron transfer system involving cytochrome b5 reductase, studies collectively suggest its participation in the enzymatic cascade leading to the reduced product. ctdbase.orgnih.gov

The enzymatic reduction of this compound is dependent on the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as electron donors. ctdbase.orgnih.govnih.gov Under hypoxic conditions, the reduction of this compound to RB92815 is supported by both NADH and NADPH. ctdbase.orgnih.govnih.gov Studies have shown that the rate of reduction supported by NADH is approximately 80% of that supported by NADPH. ctdbase.orgnih.govnih.gov Combining the two cofactors did not result in an additive effect on the reduction rate. ctdbase.orgnih.govnih.gov

The following table summarizes the cofactor dependence observed in studies:

| Cofactor | Relative Reduction Rate (vs. NADPH) | Additive Effect with Other Cofactor |

| NADH | ~80% | No |

| NADPH | 100% | No |

| NADH + NADPH | Not additive | N/A |

Importantly, research indicates that cytochrome P450 isozymes are not involved in the direct reduction of this compound. ctdbase.orgnih.govnih.gov Experiments using inhibitors such as carbon monoxide and metyrapone, which typically inhibit P450 isozymes, showed no inhibition of this compound reduction. ctdbase.orgnih.govnih.gov This finding helps to delineate the specific enzymatic pathways responsible for the bioreductive activation of this compound, highlighting the roles of reductases like P450 reductase and cytochrome b5 reductase rather than the diverse activities of P450 isozymes in this particular reductive process. ctdbase.orgnih.gov

Molecular Mechanisms of Action and Bioreduction of Rb 90740

Bioreductive Activation Pathways

Formation and Reactivity of Radical Intermediates

One-electron reduction of imidazo[1,2-a]quinoxaline (B3349733) N-oxides, including RB-90740, leads to the formation of free radical intermediates. acs.org Pulse radiolysis is a technique used to generate and study these transient species in aqueous solutions. acs.orgnih.goveuropa.eunist.gov

Characterization of One-Electron Reduction Products (e.g., through pulse radiolysis studies of N-oxide radicals)

Pulse radiolysis has been employed to generate radicals from the one-electron reduction of imidazo[1,2-a]quinoxaline-4-oxides, which are analogues of this compound. nih.govresearchgate.net Reaction with radiolytically-generated CO₂⁻ radical anions produces the N-oxide radicals. acs.org These radicals can be characterized by techniques such as kinetic spectrophotometry, which measures their intense absorption bands in the visible region of the spectrum. nist.gov

Studies involving imidazo[1,2-a]quinoxaline N-oxides, including RB91724, RB90740, and RB93918, utilized pulse radiolysis to investigate the free radical intermediates formed upon one-electron reduction. acs.org The N-oxide radicals were generated by reaction with CO₂⁻ radical anions. acs.org

Analysis of Prototropic Equilibria of Radicals

The reactivity of these radicals is sensitive to pH, suggesting that prototropic equilibria play a key role in their behavior. acs.org The quinoxaline (B1680401) N-oxide radicals are involved in prototropic equilibria with pKₐ values ranging from 5.5 to 7.4. nih.govresearchgate.net For this compound (compound II in one study), the pKₐ of the protonated radical was measured as 6.2. acs.org The lifetimes of the radicals of this compound were not significantly affected by pH within the range of 4-11. acs.org

Prototropic equilibria of one-electron oxidized guanine (B1146940) in double-stranded DNA have also been investigated, highlighting the importance of proton transfer processes and the pKₐ values of the ion-radicals involved in controlling the extent of these reactions. nih.gov

Table 1: Prototropic Equilibria of Imidazo[1,2-a]quinoxaline N-Oxide Radicals

| Compound | pKₐ of Protonated Radical |

| RB91724 (I) | 7.4 acs.org |

| RB90740 (II) | 6.2 acs.org |

| RB93918 (III) | 5.5 acs.org |

Reaction Kinetics with Oxygen

The reaction kinetics of the generated radicals with oxygen are crucial for understanding the differential toxicity of these compounds in hypoxic versus aerobic conditions. Radicals from the mono N-oxides (analogues of this compound) react with oxygen approximately 10-40 times faster than the tirapazamine (B611382) radical. nih.govresearchgate.net

For this compound (compound II), the radicals reacted with oxygen with a rate constant of 3.2 × 10⁸ dm³ mol⁻¹ s⁻¹ at pH 7.4. acs.org This rapid reaction with oxygen in aerobic environments can lead to futile redox cycling, where the radical is re-oxidized to the parent drug, reducing its cytotoxic effect compared to hypoxic conditions where the radical can exert its toxicity. acs.org

Table 2: Reaction Rate Constants of Imidazo[1,2-a]quinoxaline N-Oxide Radicals with Oxygen at pH 7.4

| Compound | Rate Constant (dm³ mol⁻¹ s⁻¹) |

| RB91724 (I) | 1.6 × 10⁸ acs.org |

| RB90740 (II) | 3.2 × 10⁸ acs.org |

| RB93918 (III) | 1.8 × 10⁸ acs.org |

Molecular Targets and Cellular Interactions

Bioreductive drugs like this compound exert their effects through interactions with cellular components, with DNA being a primary target for many genotoxic agents.

Relationship between Bioreduction and Genotoxicity

The bioreduction of this compound is directly linked to its genotoxicity. The reduced N-oxide form of this compound has significant oncogenicity, which is consistent with a mechanism of genotoxicity following its bioreduction. nih.govresearchgate.net This suggests that the radical intermediates formed during bioreduction are responsible for causing DNA damage and subsequent genotoxic effects. The differential toxicity of this compound towards hypoxic cells is a consequence of its bioactivation by cellular reductases in these low-oxygen environments, leading to the formation of the toxic radical species that interact with DNA. researchgate.netnih.gov

Compound Names and PubChem CIDs

While specific PubChem CIDs for all mentioned compounds were not consistently available in the search results, the primary compound of focus is this compound.

Selectivity for Hypoxic Cells Mediated by Bioreductive Metabolism

The selective toxicity of this compound towards hypoxic cells is a key characteristic of its mechanism of action. researchgate.net Under hypoxic conditions, the compound undergoes bioreduction, leading to the formation of cytotoxic species. nih.govnih.gov This process is less efficient or does not occur significantly in aerobic environments, where the compound remains largely in its less toxic prodrug form. nih.gov The differential in concentration required to achieve the same level of cell killing under hypoxic versus aerobic conditions can be substantial, ranging from 3.5 in a human bronchio-alveolar tumor cell line up to 120 in a rodent cell line defective in DNA strand break repair. researchgate.net The bioreductive metabolites of this compound have been shown to be substantially more cytotoxic and induce a higher oncogenic transformation yield in hypoxia compared to the drug in air. nih.gov

Studies using techniques like alkaline sucrose (B13894) gradient and pulsed field gel electrophoresis have confirmed the ability of this compound to cause DNA strand breaks under hypoxic conditions in vitro. researchgate.net While the initial reductive step in the activation of similar N-oxides like tirapazamine is enzyme-mediated, the specific cellular reductases involved and their subcellular localization and in vivo activity profiles are not fully clear. brookes.ac.uk A similar mechanism has been proposed for aliphatic N-oxide reduction. brookes.ac.uk

Structure-Activity Relationship (SAR) of this compound and Analogues

The structure-activity relationship (SAR) of this compound and its analogues has been investigated to understand how structural modifications influence their cytotoxic and oncogenic properties. nih.govnih.gov

Impact of Structural Modifications on Activity (e.g., 4-methyl piperazine (B1678402) side chain alterations)

Alterations to the chemical structure of this compound can significantly impact its activity. Specifically, the removal of the 4-methyl piperazine side chain from this compound has been shown to reduce the potency of the hypoxic cytotoxin. researchgate.netnih.gov This suggests that the 4-methyl piperazine moiety plays a role in the compound's efficacy under low oxygen conditions.

Influence of N-oxide Function Reduction on Cytotoxicity and Oncogenicity

The N-oxide function is critical for the bioreductive activation and hypoxic selectivity of this compound. Reduction of the N-oxide function has been observed to increase aerobic cytotoxicity and largely eliminate the differential toxicity between hypoxic and aerobic conditions. researchgate.netnih.gov Furthermore, the reduced N-oxide form has demonstrated significant oncogenicity, which is consistent with a mechanism involving genotoxicity following the bioreduction of this compound. researchgate.netnih.gov This highlights the importance of the intact N-oxide for maintaining hypoxic selectivity and potentially reducing oncogenic potential under aerobic conditions. The most cytotoxic aromatic N-oxide tested, RB 92816 (an N-deoxy analogue of RB 90740), also exhibited the highest incidence of oncogenic transformation. nih.gov

Comparative SAR with Related Imidazo[1,2-a]quinoxaline N-oxides (e.g., RB91724, RB93918)

This compound belongs to a series of fused pyrazine (B50134) mono-N-oxides and imidazo[1,2-a]quinoxaline N-oxides investigated for their bioreductive potential. nih.govresearchgate.net Studies comparing this compound with related compounds like RB91724 and RB93918 have provided further insights into the SAR of this class of drugs. researchgate.net Pulse radiolysis studies have been used to investigate the free radical intermediates formed upon one-electron reduction of these compounds, including RB91724, RB90740, and RB93918. researchgate.net These studies help to characterize the initial biochemical steps involved in their activation.

While specific detailed comparative SAR data for RB91724 and RB93918 in relation to this compound regarding cytotoxicity and oncogenicity in the same way as the side chain and N-oxide modifications of this compound are described in the provided context, the inclusion of these compounds in studies of free radical intermediates indicates ongoing research into the subtle structural differences within this class and their impact on bioreductive metabolism and subsequent activity. researchgate.net

Further studies on imidazo[1,2-a]quinoxaline mono-N-oxides and their aza analogues substituted with various amines have shown that the nature of the substituent can influence hypoxia selectivity. researchgate.net For instance, certain fluoro and chloro compounds in this series demonstrated greater hypoxia selectivity. researchgate.net This underscores that modifications to different parts of the core imidazo[1,2-a]quinoxaline N-oxide structure can impact the bioreductive properties and selective toxicity.

Here is a summary of some SAR findings:

| Structural Modification | Impact on Hypoxic Cytotoxicity | Impact on Aerobic Cytotoxicity | Impact on Hypoxic/Aerobic Differential | Impact on Oncogenicity | Source |

| Removal of 4-methyl piperazine side chain | Reduced potency | Not specified | Not specified | Not specified | researchgate.netnih.gov |

| Reduction of N-oxide function | Reduced/Eliminated | Increased | Eliminated most | Significant increase | researchgate.netnih.gov |

Note: Data for specific quantitative changes in activity across all parameters for each modification were not consistently available across the provided snippets to populate a comprehensive table.

Advanced Research Methodologies and Techniques Applied to Rb 90740 Studies

Spectroscopic Techniques in Radical Identification (e.g., Electron Paramagnetic Resonance spectroscopy)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to study materials with unpaired electrons, such as free radicals. bruker.comlibretexts.org It is the only method that directly detects unpaired electrons and can provide information about their identity, concentration, and environment. bruker.comlibretexts.orgnovilet.eu While the provided search results mention spectroscopic techniques in the context of analyzing reduced products of RB-90740, direct application of EPR specifically for identifying radicals of this compound is not explicitly detailed in the snippets. However, EPR spectroscopy is a standard technique for characterizing radical species in chemical and biological systems. bruker.comnovilet.eunih.govescholarship.org

Cell-Based Assays and Model Systems (e.g., clonogenic assays, MTT assay for cytotoxicity, C3H 10T1/2 transformation assay, HT29 human colon adenocarcinoma cell line)

Cell-based assays are fundamental to evaluating the biological effects of compounds like this compound. Clonogenic assays are commonly used to assess the reproductive viability of cells after treatment, providing a measure of cell survival. nih.gov The MTT assay is a colorimetric assay used to measure cell viability and proliferation, often employed to determine cytotoxicity. nih.govnih.gov

Studies on this compound have utilized specific cell lines to investigate its cytotoxicity and potential oncogenicity. The HT29 human colon adenocarcinoma cell line has been used to evaluate the aerobic and hypoxic cytotoxicity of this compound and related compounds using clonogenic assays. nih.govresearchgate.net HT29 cells are an adherent epithelial cell line derived from a human colorectal adenocarcinoma, exhibiting characteristics of mature intestinal cells and are sensitive to chemotherapeutic drugs, making them useful in cancer and drug research. atcc.orgmskcc.orgresearchgate.netnih.gov

The C3H 10T1/2 mouse embryo fibroblast cell line is a standard model system for assessing oncogenic transformation, which is the process by which normal cells acquire characteristics of cancer cells. nih.govnih.gov This cell line is highly susceptible to transformation by chemical agents and has a low background of spontaneous transformation. atcc.org Studies have used the C3H 10T1/2 transformation assay to determine the relative oncogenicity of this compound and its analogues under aerobic conditions. nih.govnih.gov Findings from these assays indicated that the bioreductive metabolites of this compound were substantially more cytotoxic and induced a higher oncogenic transformation yield in hypoxia compared to the drug in air. nih.gov

Molecular Biology Approaches for DNA Damage Assessment (e.g., alkaline sucrose (B13894) gradient, pulsed field gel electrophoresis)

Assessment of DNA damage is crucial for understanding the mechanism of action of many anti-cancer agents. Alkaline sucrose gradient centrifugation is a technique used to fractionate large DNA molecules by size, and it has been extensively used to measure the induction and repair of DNA breaks. nih.govscispace.com Pulsed field gel electrophoresis (PFGE) is another powerful technique for separating large DNA molecules, enabling the analysis of DNA fragmentation, including double-strand breaks. bio-rad.comnih.govbio-rad.comnih.gov

The ability of this compound to cause DNA strand breaks under hypoxic conditions has been confirmed using both alkaline sucrose gradient and pulsed field gel electrophoresis techniques. nih.govresearchgate.netresearchgate.net

In Vitro Enzyme Characterization Studies (e.g., using mouse liver microsomes for reductase activity)

Understanding how enzymes metabolize a compound is vital for determining its bioactivation and potential efficacy. In vitro enzyme characterization studies utilize cellular components, such as microsomes, to investigate enzymatic reactions. Mouse liver microsomes are commonly used in such studies to characterize the metabolism of drugs. nih.govresearchgate.netresearchgate.netuq.edu.audls.com

Mouse liver microsomes have been used to characterize the enzymology of the reductive activation of this compound. nih.gov These studies revealed that under hypoxic conditions, the reduction of this compound to its stable 2-electron reduced product (RB92815) was supported by both NADH and NADPH. nih.gov Investigations using enzyme inhibitors implicated P450 reductase, cytochrome b5 reductase, and cytochrome b5 in the activation of this compound. nih.gov However, a clear relationship between the intracellular levels of P450 reductase and cytochrome b5 reductase and the hypoxic toxicity of this compound was not established, suggesting other factors also play a significant role in controlling its toxicity. nih.gov

Comparative Studies with Established Bioreductive Agents and Platinum Complexes

Comparing the activity of a novel compound with established therapeutic agents provides context for its potential clinical utility. Bioreductive agents are a class of drugs that are activated under hypoxic conditions, similar to this compound. Platinum complexes, such as cisplatin, are widely used chemotherapeutic agents that exert their effects by damaging DNA.

Studies have compared the cytotoxicity and oncogenic transforming potential of this compound with other bioreductive drugs, such as the indoloquinone E09 and the structurally related mitomycin C, using the C3H 10T1/2 cell system. nih.gov These comparisons have helped to understand the relative potency and potential risks associated with this compound in the context of other known agents. Mitomycin C, for example, is a well-established bioreductive drug used in various cancer treatments, and comparative studies with new bioreductive agents like this compound are relevant for evaluating their therapeutic potential and toxicity profiles. nih.govnih.govnih.govplos.orgpastic.gov.pk

Future Directions and Emerging Research Avenues

Methodologies for Mitigating Oncogenic Potential

Specific information regarding the oncogenic potential of RB-90740 was not identified in the provided search results. Nevertheless, the broader concern regarding the possibility of therapeutic agents inadvertently promoting oncogenic pathways or suppressing protective mechanisms is a critical area of investigation for any novel drug, particularly those that interact with DNA or fundamental cellular processes nih.govharvard.edu. Future research should therefore focus on rigorously evaluating whether this compound or its metabolites exhibit any such effects. Concurrently, methodologies to mitigate any identified oncogenic potential would need to be developed. This could involve structural modifications to the compound or the identification of specific patient subgroups, potentially based on genetic predispositions, who might be at a higher risk nih.gov.

Exploration of Uncharacterized Bioreductive Pathways

The reductive activation of this compound is known to involve cellular reductase enzymes, with studies highlighting the roles of NADPH: cytochrome c reductase, cytochrome b5 reductase, and cytochrome b5 nih.gov. However, existing research indicates a lack of a clear correlation between the intracellular levels of P450 reductase and cytochrome b5 reductase and the observed hypoxic toxicity of this compound, suggesting that factors beyond mere drug activation significantly influence its toxicity nih.gov. Future research should prioritize the exploration of other potentially involved, as yet uncharacterized, bioreductive enzymes or pathways that might contribute to this compound's activation or impact its selective toxicity. This would necessitate comprehensive enzyme profiling and detailed metabolic investigations conducted under varying oxygen tensions.

Development of Advanced Preclinical Models for Hypoxia-Targeted Therapies

The creation and utilization of more advanced preclinical models are paramount for accurately assessing the potential of hypoxia-targeted therapies like this compound. These sophisticated models should more closely recapitulate the intricate tumor microenvironment, including the presence and dynamic nature of hypoxic regions, as well as the complex interactions between tumor cells, the surrounding stroma, and immune cells convertpharma.comfigshare.com. This could involve employing techniques such as 3D spheroid cultures, organoids, or patient-derived xenograft models with well-characterized hypoxic fractions. Such models are expected to yield more predictive data regarding the in vivo efficacy and selective toxicity of this compound prior to its translation into clinical trials.

Deeper Elucidation of Complex DNA Interaction Mechanisms

As a bioreductive drug, this compound, once activated, is expected to exert its cytotoxic effects, at least in part, through interactions with DNA mums.ac.ir. Preliminary studies have indicated an interaction with plasmid DNA under normoxic conditions, leading to DNA scission patsnap.com. However, a more in-depth understanding of the complex mechanisms by which the activated form of this compound interacts with DNA specifically within the hypoxic environment is essential. This includes precisely identifying the DNA binding sites, characterizing the types of DNA damage induced (such as strand breaks or the formation of adducts), and understanding the cellular DNA repair pathways that are involved mums.ac.irvu.ltwhiterose.ac.ukmdpi.com. Advanced techniques, including detailed spectroscopic analyses, single-molecule studies, and cutting-edge imaging modalities, could be employed to unravel these intricate interactions mums.ac.irmdpi.com. A thorough understanding of these mechanisms is crucial for predicting the compound's efficacy, identifying potential mechanisms of resistance, and guiding the design of improved future iterations of the drug.

Q & A

Q. How should contradictory findings in this compound’s mechanism of action be addressed in grant proposals?

- Methodological Answer : Frame contradictions as knowledge gaps justifying further investigation. Propose hypothesis-driven experiments (e.g., knock-out models, isotopic labeling) to test competing theories. Emphasize the potential for paradigm-shifting insights .

Data Management and Reproducibility

Q. What tools are recommended for managing large datasets in this compound research?

Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?

- Methodological Answer : Publish detailed supplemental materials, including raw data, instrument calibration records, and step-by-step protocols. Use open-source software (e.g., OpenBabel, RDKit) for data analysis. Collaborate with peer labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.